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molecular formula C8H16N2S B8339357 N-cyclopropyl-N-butyl thiourea

N-cyclopropyl-N-butyl thiourea

Cat. No. B8339357
M. Wt: 172.29 g/mol
InChI Key: RYPCMXFUQCNEEB-UHFFFAOYSA-N
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Patent
US05710324

Procedure details

t-Butyl isothiocyanate (11.6 ml, 0.1 mol) and cyclopropylamine (6.9 ml, 0.1 mol) were mixed in toluene (200 ml) and stirred at room temperature overnight. The resulting mixture was evaporated to a residue and crystallized from cyclohexane to yield N-cyclopropyl-N-butyl thiourea. N-cyclopropyl-N-t-butyl thiourea (5 g) was suspended in 5M HCl (50 ml) and heated to 80° C. for 10 minutes. The resulting solution was cooled, poured into a saturated sodium bicarbonate (250 ml), and extracted with ethyl acetate (2×125 ml). The solution was dried (MgSO4), evaporated to a residue and crystallized from ethyl acetate to yield a white solid, cyclopropyl thiourea, 110 mg.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[S:7])([CH3:4])([CH3:3])C.C1([NH2:11])CC1.[C:12]1(C)C=C[CH:15]=[CH:14][CH:13]=1>>[CH:1]1([N:5]([CH2:12][CH2:13][CH2:14][CH3:15])[C:6]([NH2:11])=[S:7])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)(C)(C)N=C=S
Name
Quantity
6.9 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to a residue
CUSTOM
Type
CUSTOM
Details
crystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N(C(=S)N)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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